4-Hexylbenzyl bromide 4-Hexylbenzyl bromide
Brand Name: Vulcanchem
CAS No.: 60982-72-1
VCID: VC8182163
InChI: InChI=1S/C13H19Br/c1-2-3-4-5-6-12-7-9-13(11-14)10-8-12/h7-10H,2-6,11H2,1H3
SMILES: CCCCCCC1=CC=C(C=C1)CBr
Molecular Formula: C13H19B
Molecular Weight: 255.19 g/mol

4-Hexylbenzyl bromide

CAS No.: 60982-72-1

Cat. No.: VC8182163

Molecular Formula: C13H19B

Molecular Weight: 255.19 g/mol

* For research use only. Not for human or veterinary use.

4-Hexylbenzyl bromide - 60982-72-1

Specification

CAS No. 60982-72-1
Molecular Formula C13H19B
Molecular Weight 255.19 g/mol
IUPAC Name 1-(bromomethyl)-4-hexylbenzene
Standard InChI InChI=1S/C13H19Br/c1-2-3-4-5-6-12-7-9-13(11-14)10-8-12/h7-10H,2-6,11H2,1H3
Standard InChI Key DMLFJPOPJBZODW-UHFFFAOYSA-N
SMILES CCCCCCC1=CC=C(C=C1)CBr
Canonical SMILES CCCCCCC1=CC=C(C=C1)CBr

Introduction

Structural and Chemical Identity of 4-Hexylbenzyl Bromide

Molecular Architecture

4-Hexylbenzyl bromide features a benzene ring substituted with a hexyl group at the para position and a bromomethyl group at the benzylic position. Its IUPAC name is 1-(bromomethyl)-4-hexylbenzene, with a molecular formula of C₁₃H₁₉Br and a molecular weight of 255.19 g/mol. The hexyl chain enhances lipophilicity compared to unsubstituted benzyl bromide, influencing solubility and reactivity .

Spectroscopic Characterization

While direct spectral data for 4-hexylbenzyl bromide is scarce in the literature, analogous compounds provide insights:

  • ¹H NMR: Expected signals include a triplet for terminal methyl (δ 0.88 ppm), multiplets for hexyl methylenes (δ 1.20–1.60 ppm), and aromatic protons (δ 7.20–7.40 ppm). The benzylic CH₂Br group typically appears as a singlet near δ 4.50 ppm .

  • ¹³C NMR: The benzylic carbon adjacent to bromine resonates at δ 30–35 ppm, while aromatic carbons appear between δ 125–140 ppm .

Synthesis and Optimization

Catalytic Bromination of 4-Hexylbenzyl Alcohol

Adapting methods from benzyl bromide synthesis , 4-hexylbenzyl bromide can be prepared via acid-catalyzed bromination:

Procedure:

  • Reaction Setup: Mix 4-hexylbenzyl alcohol (1 mol) with 48% hydrobromic acid (0.85–1.06 mol) and concentrated sulfuric acid (0.3–0.5 mol) at 48–56°C .

  • Stirring and Reflux: Stir for 1.5–4 hours, followed by reflux at 102°C for 1–2 hours to drive the reaction to completion .

  • Workup: Cool to 38–40°C, separate the organic layer, and wash sequentially with water, alkaline solution (e.g., 5% Na₂SO₃), and water again .

  • Purification: Dry over CaCl₂ or MgSO₄, followed by vacuum distillation (138–143°C at −0.09 MPa) .

Yield Optimization:

ParameterOptimal RangeImpact on Yield
HBr : Alcohol Ratio0.85–1.06Maximizes bromide substitution
H₂SO₄ Concentration85–98%Enhances reaction rate
Reaction Temperature48–56°CBalances kinetics and side reactions

Yields typically exceed 95% under optimized conditions .

Alternative Routes

  • Free Radical Bromination: Using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in CCl₄, though less efficient for benzylic positions.

  • Grignard Alkylation: Reacting 4-hexylbenzyl magnesium bromide with CO₂ or electrophiles, but this method introduces complexity .

Physicochemical Properties

Thermal and Solubility Profiles

PropertyValue (Estimated)Basis in Literature
Boiling Point265–270°CExtrapolated from benzyl bromide (201°C)
Density (25°C)1.12–1.15 g/cm³Adjusted for hexyl group
Solubility in THFMiscibleSimilar to benzyl bromide
Log P (Octanol-Water)4.25–4.73Calculated via XLOGP3

The hexyl chain reduces volatility compared to benzyl bromide (BP 201°C) and enhances solubility in nonpolar solvents.

Reactivity

  • Nucleophilic Substitution: The benzylic bromine is highly susceptible to SN₂ reactions, enabling alkylation of amines, thiols, and alcohols.

  • Polymerization: Acts as a crosslinker in styrene-based polymers, improving thermal stability .

  • Hydrolysis: Slow reaction with water yields 4-hexylbenzyl alcohol and HBr, necessitating anhydrous storage .

Applications in Materials Science

Monomer for Conjugated Polymers

In polymer chemistry, 4-hexylbenzyl bromide serves as a precursor for donor-acceptor copolymers:

  • Synthesis of HP-POzM: Reacted with phenoxazine to form electron-rich monomers for organic photovoltaics .

  • Side Chain Engineering: The hexyl group improves solubility in processing solvents (e.g., chloroform, toluene), critical for thin-film device fabrication .

Liquid Crystals and Surfactants

  • Mesogen Synthesis: Quaternized with pyridines to form ionic liquid crystals with tunable phase transitions.

  • Surfactant Intermediate: Conversion to 4-hexylbenzyl trimethylammonium bromide enhances micelle formation in aqueous solutions.

HazardPrecautionary MeasuresSource
Corrosive (Skin/Eye)Use nitrile gloves, face shield
Flammable (Flash Point 79°C)Avoid open flames
HBr EmissionUse scrubbers for distillation

Future Directions

  • Green Synthesis: Replace H₂SO₄ with ionic liquid catalysts to minimize waste .

  • Pharmaceutical Applications: Explore alkylation of nucleobases for anticancer agents.

  • Advanced Materials: Develop block copolymers for organic semiconductors.

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